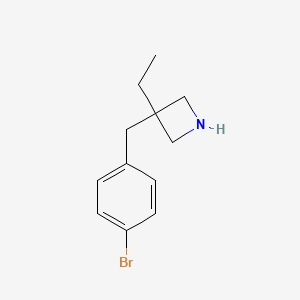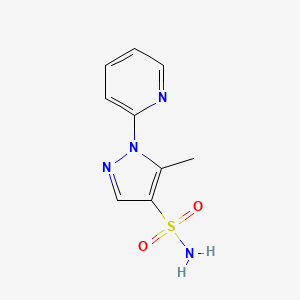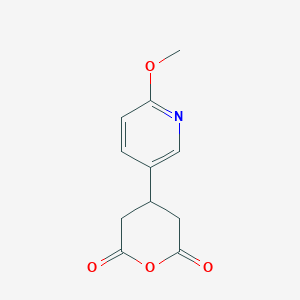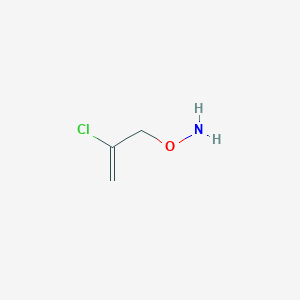
4-cyclopropyl-N-(2-methoxyethyl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyclopropyl-N-(2-methoxyethyl)butan-1-amine is an organic compound with the molecular formula C10H21NO It is characterized by the presence of a cyclopropyl group, a methoxyethyl group, and a butan-1-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-N-(2-methoxyethyl)butan-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of cyclopropylamine with 2-methoxyethyl chloride under basic conditions to form the intermediate. This intermediate is then subjected to reductive amination with butanal to yield the final product. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions
4-cyclopropyl-N-(2-methoxyethyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, leading to the formation of different substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted amines.
科学的研究の応用
4-cyclopropyl-N-(2-methoxyethyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-cyclopropyl-N-(2-methoxyethyl)butan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-cyclopropyl-N-(2-ethoxyethyl)butan-1-amine
- 4-cyclopropyl-N-(2-methoxyethyl)pentan-1-amine
- 4-cyclopropyl-N-(2-methoxyethyl)butan-2-amine
Uniqueness
4-cyclopropyl-N-(2-methoxyethyl)butan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted research and applications.
特性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC名 |
4-cyclopropyl-N-(2-methoxyethyl)butan-1-amine |
InChI |
InChI=1S/C10H21NO/c1-12-9-8-11-7-3-2-4-10-5-6-10/h10-11H,2-9H2,1H3 |
InChIキー |
JZVCURRJVZNBAA-UHFFFAOYSA-N |
正規SMILES |
COCCNCCCCC1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(tert-butoxy)carbonyl][(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)methyl]amino}acetic acid](/img/structure/B13524454.png)
![Methyl7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate](/img/structure/B13524457.png)






![Cyclohexanone, 3-[(phenylmethyl)thio]-](/img/structure/B13524495.png)




